3beta-Hydroxy-5alpha,7-cholestene
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Overview
Description
5-alpha-Cholest-7-en-3-beta-ol: Lathosterol , is a sterol intermediate in the biosynthesis of cholesterol. It is a naturally occurring compound found in various organisms, including humans. This compound plays a crucial role in the cholesterol biosynthesis pathway, serving as a marker for cholesterol synthesis rates in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholest-7-en-3-beta-ol typically involves the reduction of cholesterol derivatives. One common method is the reduction of 7-dehydrocholesterol using sodium borohydride in the presence of a suitable solvent like ethanol .
Industrial Production Methods: Industrial production of 5-alpha-Cholest-7-en-3-beta-ol often involves the extraction and purification from natural sources, such as animal tissues. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions: 5-alpha-Cholest-7-en-3-beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-ketocholesterol.
Reduction: It can be reduced to form cholestanol.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.
Major Products:
Oxidation: 7-ketocholesterol
Reduction: Cholestanol
Substitution: Various substituted sterols depending on the reagent used.
Scientific Research Applications
Chemistry: 5-alpha-Cholest-7-en-3-beta-ol is used as a substrate in enzymatic assays to measure plasma cholesterol levels. It serves as a standard in lipid analysis using techniques like HPLC .
Biology: In biological research, this compound is used to study the cholesterol biosynthesis pathway. It helps in understanding the regulation of cholesterol synthesis and its impact on cellular functions .
Medicine: 5-alpha-Cholest-7-en-3-beta-ol is used as a biomarker for cholesterol synthesis rates in clinical studies. It is also studied for its potential role in treating disorders related to cholesterol metabolism, such as cerebrotendinous xanthomatosis .
Industry: In the industrial sector, this compound is used in the production of cholesterol and other sterols. It is also used as a feed additive to study its effects on the life-history traits of aquatic organisms .
Mechanism of Action
5-alpha-Cholest-7-en-3-beta-ol exerts its effects by acting as an intermediate in the cholesterol biosynthesis pathway. It is carried in the serum by lipoproteins and indicates the rate of cholesterol synthesis. The compound is not affected by dietary cholesterol intake, making it a reliable marker for endogenous cholesterol production .
Molecular Targets and Pathways:
Cholesterol Biosynthesis Pathway: The compound is involved in the conversion of lanosterol to cholesterol through a series of enzymatic reactions.
Lipoproteins: It is transported in the serum by lipoproteins, which play a crucial role in cholesterol metabolism.
Comparison with Similar Compounds
7-Dehydrocholesterol: A precursor in the cholesterol biosynthesis pathway.
Cholestanol: A reduced form of cholesterol.
7-Ketocholesterol: An oxidized form of cholesterol.
Uniqueness: 5-alpha-Cholest-7-en-3-beta-ol is unique due to its role as an intermediate in the cholesterol biosynthesis pathway. Unlike other sterols, it serves as a reliable marker for cholesterol synthesis rates and is not influenced by dietary cholesterol intake .
Properties
Molecular Formula |
C27H46O |
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Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23?,24?,25?,26?,27?/m1/s1 |
InChI Key |
IZVFFXVYBHFIHY-IRRCOBOTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2=CC[C@@H]4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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